molecular formula C26H22FN3O4 B12161058 N-[4-(benzyloxy)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[4-(benzyloxy)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12161058
M. Wt: 459.5 g/mol
InChI Key: RAIFGNWKQZMWSE-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a fluoro-methoxyphenyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the fluoro-methoxyphenyl intermediate: 2-fluoro-4-methoxyaniline is reacted with an appropriate acylating agent to form the corresponding acylated product.

    Construction of the pyridazinone ring: The acylated fluoro-methoxyphenyl intermediate is then reacted with hydrazine hydrate to form the pyridazinone ring.

    Coupling of intermediates: The benzyloxyphenyl and pyridazinone intermediates are coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-2-[3-(2-chloro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-[4-(benzyloxy)phenyl]-2-[3-(2-methyl-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Uniqueness

N-[4-(benzyloxy)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide stands out due to the presence of the fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H22FN3O4

Molecular Weight

459.5 g/mol

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C26H22FN3O4/c1-33-21-11-12-22(23(27)15-21)24-13-14-26(32)30(29-24)16-25(31)28-19-7-9-20(10-8-19)34-17-18-5-3-2-4-6-18/h2-15H,16-17H2,1H3,(H,28,31)

InChI Key

RAIFGNWKQZMWSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)F

Origin of Product

United States

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